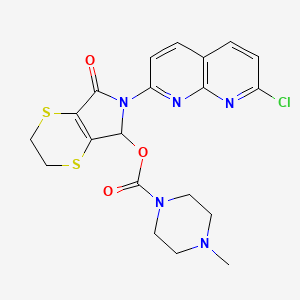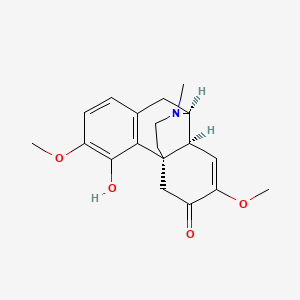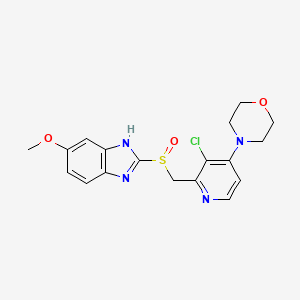
塔伯森碱
科学研究应用
作用机制
塔伯森宁通过多种分子途径发挥其作用:
分子靶标: 它靶向参与生物碱生物合成的酶,例如塔伯森宁16-羟化酶.
参与的途径: 长春碱和长春碱的生物合成途径,其中塔伯森宁是关键中间体.
类似化合物:
长春碱: 参与长春碱生物合成的另一种萜类吲哚生物碱.
长春碱: 一种从长春碱和长春花碱合成的抗癌药物.
塔伯南汀: 一种具有类似生物合成途径的相关吲哚生物碱.
生化分析
Biochemical Properties
Tabersonine interacts with various enzymes and proteins. The terminal steps in the biosynthesis of vindoline are catalyzed by separate acetyl coenzyme A-dependent O-acetyltransferases in Madagascar periwinkle . Tabersonine is converted into vindoline via six enzymatic steps .
Cellular Effects
Tabersonine influences cell function by participating in the biosynthesis of vindoline . It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Tabersonine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Hydroxylation of tabersonine at the C-16 position, catalyzed by tabersonine 16-hydroxylase (T16H), initiates the synthesis of vindoline .
Temporal Effects in Laboratory Settings
The effects of tabersonine change over time in laboratory settings
Dosage Effects in Animal Models
The effects of tabersonine vary with different dosages in animal models . Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing.
Metabolic Pathways
Tabersonine is involved in the metabolic pathways that lead to the production of vindoline . It interacts with enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
Tabersonine is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and may affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: 塔伯森宁可以通过多种方法合成,包括从长春花等天然来源中提取。 合成路线包括通过酶塔伯森宁16-羟化酶在16位羟基化塔伯森宁,形成16-羟基塔伯森宁 .
工业生产方法: 塔伯森宁的工业生产通常涉及栽培长春花植物,然后进行提取和纯化过程。 提取过程通常使用甲醇或乙醇等溶剂从植物材料中分离生物碱 .
化学反应分析
反应类型: 塔伯森宁会发生各种化学反应,包括:
氧化: 塔伯森宁可以被氧化形成16-羟基塔伯森宁.
还原: 还原反应可以改变吲哚环的结构。
取代: 取代反应可以在吲哚环的不同位置发生。
常见试剂和条件:
氧化: 通常使用像塔伯森宁16-羟化酶这样的酶。
还原: 可以使用像硼氢化钠这样的还原剂。
取代: 可以在受控条件下使用像溴或氯这样的卤化剂。
主要产物:
16-羟基塔伯森宁: 通过羟基化形成。
长春碱: 长春碱生物合成中的关键中间体.
相似化合物的比较
Vindoline: Another terpene indole alkaloid involved in the biosynthesis of vinblastine.
Vinblastine: An anti-cancer drug synthesized from vindoline and catharanthine.
Tabernanthine: A related indole alkaloid with similar biosynthetic pathways.
Uniqueness: Tabersonin is unique due to its specific role in the biosynthesis of vindoline and vinblastine, making it a crucial intermediate in the production of these important alkaloids .
属性
IUPAC Name |
methyl 12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-9,19,22H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGGIPWAZSFKCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the exact mechanisms of action for tabersonine are still under investigation, research suggests multiple targets and downstream effects:
- Apoptosis Induction in Cancer Cells: Tabersonine has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including hepatocellular carcinoma [] and triple-negative breast cancer []. This effect is mediated through both the mitochondrial pathway (involving mitochondrial membrane potential reduction, cytochrome c release, and Bax/Bcl-2 ratio alteration) and the death receptor pathway [].
- Aurora Kinase A (AURKA) Modulation: In triple-negative breast cancer cells, tabersonine was found to downregulate AURKA, a protein kinase involved in cell cycle regulation and often overexpressed in cancer []. This downregulation may contribute to the observed inhibition of cell proliferation and epithelial-mesenchymal transition (EMT) [].
- FHL1-Mediated EMT Suppression: In ovarian cancer, tabersonine appears to enhance the sensitivity of cancer cells to olaparib by upregulating four-and-a-half LIM domains protein 1 (FHL1), a protein linked to EMT suppression []. This upregulation contributes to the synergistic anticancer effect observed with the combined treatment [].
- CREB Activation and NLRP3/Notch Signaling Suppression: Studies on spinal cord injury models suggest that tabersonine treatment activates cAMP-response element-binding protein (CREB), a transcription factor involved in neuronal survival and plasticity []. Additionally, tabersonine treatment appears to suppress the NLRP3 inflammasome and Notch signaling pathways, both implicated in inflammatory responses and neuronal damage after spinal cord injury [].
- Amyloid Beta (Aβ) Aggregation Inhibition: Tabersonine has demonstrated the ability to inhibit the formation of amyloid beta (Aβ) fibrils, a hallmark of Alzheimer's disease []. It can disrupt Aβ aggregation, convert mature fibrils into less toxic amorphous aggregates, and bind to Aβ oligomers, potentially interfering with their neurotoxic effects [].
ANone:
- Solvent Compatibility: Tabersonine appears soluble in various organic solvents like methanol and acetone, as evidenced by its extraction and crystallization processes [, , ].
- Chemical Synthesis: As a precursor to other valuable alkaloids, including the anticancer drugs vinblastine and vincristine, tabersonine holds significance in chemical synthesis [, , , ]. Its structural complexity makes it a challenging synthetic target, and developing efficient synthetic routes is crucial for its wider applications.
A: Tabersonine itself is not known to possess catalytic properties. It is a substrate in various enzymatic reactions within the monoterpene indole alkaloid (MIA) biosynthetic pathway in plants like Catharanthus roseus [, , , ].
ANone: Computational chemistry and modeling techniques play a significant role in studying tabersonine:
- Molecular Docking: This technique helps predict the binding affinity and interactions of tabersonine with its potential targets, such as Aβ oligomers []. Molecular docking studies have provided insights into the possible binding sites and modes of interaction, offering valuable information for understanding its inhibitory effects on Aβ aggregation [].
- C-16 Hydroxylation: The hydroxylation of tabersonine at the C-16 position by tabersonine 16-hydroxylase is a crucial step in vindoline biosynthesis [, , ]. This modification suggests that the hydroxyl group at C-16 is essential for the subsequent enzymatic steps and biological activity of vindoline.
- C-16 O-Methylation: Following C-16 hydroxylation, the addition of a methyl group to the hydroxyl group by tabersonine 16-O-methyltransferase further modifies tabersonine in the vindoline pathway [, ]. This suggests that methylation at this position is important for downstream activity.
ANone: While the provided research papers touch upon some of these aspects, specific details regarding stability and formulation, SHE regulations, PK/PD, toxicity, drug delivery, biomarkers, and other aspects are limited. Further research is needed to fully address these questions.
ANone: Tabersonine research has a rich history, intertwined with the exploration of monoterpene indole alkaloids:
- Biosynthetic Pathway Elucidation: Decades of research have focused on unraveling the intricate biosynthetic pathway of tabersonine in plants like Catharanthus roseus. This involved identifying and characterizing the enzymes responsible for each step, starting from the initial precursors to the final alkaloid product [, , , ].
- Metabolic Engineering Efforts: The discovery of tabersonine's role as a precursor to valuable anticancer drugs like vinblastine and vincristine prompted efforts to engineer its biosynthesis in heterologous systems, such as yeast [, , ]. These endeavors aim to develop sustainable and scalable production platforms for these important pharmaceuticals.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone](/img/structure/B1681808.png)
